3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
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Overview
Description
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.258 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine and industry .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold has been found to influence anticancer activity .
Mode of Action
It is known that the bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure .
Biochemical Pathways
Benzimidazole derivatives have been found to have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Result of Action
Benzimidazole derivatives have shown potential in inhibiting the growth of various cancer cell lines .
Preparation Methods
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with a suitable propanoic acid derivative under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to facilitate the reaction . The reaction is usually carried out at ambient temperature to avoid isomerization and to ensure a higher yield of the desired product .
Chemical Reactions Analysis
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid can be compared with other benzimidazole derivatives such as:
1H-benzimidazole-2-propanoic acid: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
5,6-dimethyl-1H-benzimidazole: Similar structure but without the propanoic acid moiety, which may influence its solubility and interaction with biological targets.
The presence of the dimethyl groups and the propanoic acid moiety in this compound makes it unique and potentially more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVMRSTWKAEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390190 |
Source
|
Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173737-04-7 |
Source
|
Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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